An In-depth Technical Guide to the Basic Properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
An In-depth Technical Guide to the Basic Properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a heterocyclic amine of significant interest in the fields of agrochemical synthesis and pharmaceutical research. It is a key intermediate in the manufacture of the neonicotinoid insecticide Acetamiprid.[1][2] Furthermore, as a metabolite of Acetamiprid, its interaction with biological systems, particularly nicotinic acetylcholine receptors (nAChRs), is of considerable importance.[2][3] This document provides a comprehensive overview of the fundamental basic properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis and biological signaling.
Physicochemical Properties
| Property | Predicted Value | Reference |
| pKa | 8.08 ± 0.10 | [4][5] |
| Boiling Point | 236.9 ± 25.0 °C | [4][5] |
| Density | 1.149 ± 0.06 g/cm³ | [4][5] |
| LogP | 1.84530 | [4] |
| Solubility | Sparingly soluble in Methanol, slightly soluble in DMSO. | [4][5] |
Experimental Protocols
For researchers seeking to experimentally determine the basic properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, the following detailed protocols for pKa and solubility determination are provided.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constant (pKa) of ionizable compounds.[6][7][8]
3.1.1 Materials and Equipment
-
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)
-
Methanol or other suitable organic co-solvent
-
Deionized water
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Titration vessel
-
Nitrogen gas source
3.1.2 Procedure
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[9]
-
Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a 1 mM solution. Dissolve the sample in a suitable solvent mixture, such as methanol/water, to ensure complete dissolution.[6][9]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel. Add KCl solution to maintain a constant ionic strength.[9]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8][9]
-
Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[9]
-
Titration: Titrate the acidified solution with standardized 0.1 M NaOH, adding the titrant in small increments.[9]
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[9]
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this curve. For more accurate results, calculate the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[9]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12]
3.2.1 Materials and Equipment
-
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine sample
-
Buffer solutions of desired pH (e.g., Phosphate Buffered Saline - PBS)
-
Glass vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
3.2.2 Procedure
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer or solvent. The presence of undissolved solid is crucial.[13]
-
Equilibration: Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.[14]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a suitable membrane filter (e.g., 0.45 µm).[11]
-
Quantification: Accurately dilute the collected supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Synthesis and Biological Interaction
Synthetic Pathway
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a key intermediate in the synthesis of the insecticide Acetamiprid. The general synthetic workflow is depicted below.
Caption: A simplified workflow for the synthesis of Acetamiprid.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
As a neonicotinoid precursor and metabolite, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine's biological activity is primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2][3] Neonicotinoids act as agonists at these receptors, leading to overstimulation and subsequent paralysis and death in insects.
The key interactions at the nAChR binding site involve a cation-π interaction between the positively charged nitrogen of the amine and an aromatic residue (typically tryptophan) in the receptor, as well as hydrogen bonding with other residues.[15][16]
Caption: Key binding interactions at the nicotinic acetylcholine receptor.
References
- 1. nbinno.com [nbinno.com]
- 2. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | RUO [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. lookchem.com [lookchem.com]
- 5. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
